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Compound of Interest

Compound Name:
(S)-1-(5-Fluoropyrimidin-2-

yl)ethanamine hydrochloride

CAS No.: 935667-21-3

Cat. No.: B1400329

Get Quote

Executive Summary & Retrosynthetic Analysis
AZD1480 is an ATP-competitive inhibitor of JAK2 kinase, developed for the treatment of

myeloproliferative neoplasms.[1][2] The molecule's efficacy hinges on the specific

stereochemistry of the (S)-1-(5-fluoropyrimidin-2-yl)ethanamine moiety.[1] While traditional

chemical resolution yields <50% of the desired enantiomer, this protocol utilizes an

-transaminase biocatalytic route to achieve >99% ee, followed by a regioselective nucleophilic
aromatic substitution (

) strategy for final assembly.[1]

Retrosynthetic Pathway (Graphviz)[1]
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Figure 1: Convergent retrosynthetic analysis of AZD1480 highlighting the biocatalytic

disconnection of the chiral amine.[1]

Protocol A: Biocatalytic Synthesis of (S)-1-(5-
fluoropyrimidin-2-yl)ethanamine
Rationale: The chiral center at the

-position is prone to racemization under harsh chemical conditions.[1] Using an

-transaminase (TA) allows for mild, aqueous-phase synthesis with near-perfect stereocontrol.[1]

Reagents & Equipment:

Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone

Biocatalyst:

-Transaminase (e.g., Vibrio fluvialis variant or commercially available (S)-selective TA)[1][3]
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Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

Amine Donor: Isopropylamine (IPA) or L-Alanine (with LDH/GDH recycling system)[1]

Solvent System: Phosphate Buffer (100 mM, pH 7.0) / DMSO (5% v/v)[1]

Step-by-Step Methodology:

Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add

PLP to a final concentration of 1 mM.

Substrate Solubilization: Dissolve 1-(5-fluoropyrimidin-2-yl)ethanone (10 mmol) in DMSO (5

mL).

Reaction Assembly:

In a reaction vessel, combine the buffer solution and the amine donor (1.0 M

Isopropylamine, pH adjusted to 7.0).

Add the substrate/DMSO solution dropwise.

Add the

-transaminase enzyme preparation (loading depends on specific activity, typically 10–20
U/mmol substrate).[1]

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

Critical Control: Monitor pH periodically; shifts >0.5 units can denature the enzyme. Re-

adjust with 1M HCl or KOH if necessary.

Reaction Termination & Workup:

Quench the reaction by adjusting pH to 11.0 using 5M NaOH (deprotonates the amine).

Extract the product with Ethyl Acetate (

mL).
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Dry combined organic layers over anhydrous

and concentrate

Purification: The crude amine is often sufficiently pure (>95%). If necessary, purify via flash

chromatography (DCM/MeOH/NH4OH).

QC Checkpoint:

Chiral HPLC: Chiralpak AD-H column, Hexane/IPA/Diethylamine.[1]

Target Spec: >99% ee (S-enantiomer).

Protocol B: Synthesis of the Pyrimidine Core
(Intermediate B)
Rationale: The 2,4,5-trichloropyrimidine scaffold has three electrophilic sites.[1] The C4 position

is the most reactive towards nucleophilic attack due to the para-like resonance effect of the N1

nitrogen. This allows regioselective installation of the pyrazole moiety before the chiral amine.

Step-by-Step Methodology:

Setup: Charge a reactor with 2,4,5-trichloropyrimidine (1.0 eq) and Ethanol or n-Butanol (10

volumes).

Nucleophile Addition: Add 5-methyl-1H-pyrazol-3-amine (1.0 eq) and

-Diisopropylethylamine (DIPEA, 1.2 eq).

Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours.

Mechanistic Note: Regioselectivity is controlled by temperature. Heating may promote bis-

substitution or C2 attack.[1]

Workup:

The product, 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, often

precipitates.[1]
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Filter the solid, wash with cold ethanol and water.

Dry under vacuum at 45°C.

Protocol C: Final Assembly of AZD1480
Rationale: The final step involves displacing the C2-chloride.[1] This position is less reactive

than C4, requiring elevated temperatures and acid catalysis (to protonate the pyrimidine ring,

increasing electrophilicity) or strong basic conditions.

Step-by-Step Methodology:

Reactants: Combine Intermediate B (1.0 eq) and the Chiral Amine from Protocol A (1.1 eq) in

n-Butanol or NMP.

Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 0.5 eq) as a catalyst.

Conditions: Heat the mixture to 100–110°C for 12–16 hours under an inert atmosphere (

).

Monitoring: Monitor by LC-MS for the disappearance of Intermediate B (m/z ~244) and

formation of AZD1480 (m/z 349).

Isolation:

Cool to room temperature.

Dilute with water and neutralize with saturated

.

Extract with EtOAc or filter the precipitate if solid forms.

Recrystallization: Recrystallize from Ethanol/Water to remove trace regioisomers.

Data Summary Table
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Parameter Protocol A (Amine) Protocol B (Core) Protocol C (Final)

Key Reagent -Transaminase
2,4,5-

Trichloropyrimidine
p-TsOH (Catalyst)

Temperature 30°C 25°C 110°C

Yield (Typical) 75–85% 80–90% 65–75%

Critical Spec >99% ee
Regioselectivity (C4

only)
Purity >98%

Safety & Handling Guidelines
Fluorinated Intermediates: While stable, fluorinated pyrimidines should be handled in a fume

hood to avoid inhalation of dusts.

Enzymes: Handle enzyme preparations gently; avoid vortexing which can cause shear

denaturation. Store at -20°C.

Chloropyrimidines: 2,4,5-Trichloropyrimidine is a skin sensitizer and corrosive.[1] Double-

gloving (Nitrile) and face shields are mandatory.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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